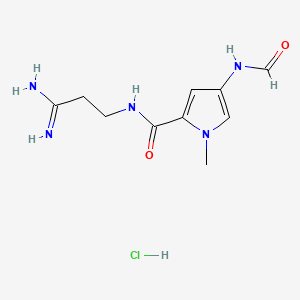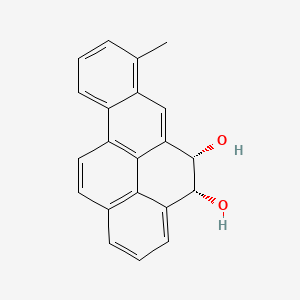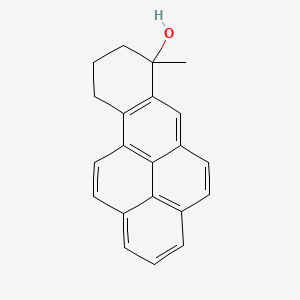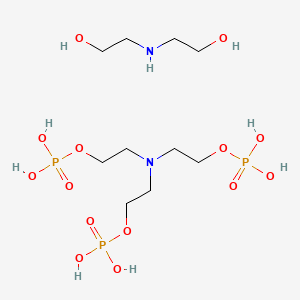
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring, carboxamide group, and various functional groups
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. The synthetic routes typically involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functionalization: The introduction of the carboxamide, amino, and formylamino groups requires specific reagents and conditions. For example, the carboxamide group can be introduced using carboxylic acid derivatives, while the amino group can be added through reductive amination.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride can be compared with other similar compounds, such as:
Pyrrole-2-carboxamide: A simpler compound with a similar core structure but lacking additional functional groups.
N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methylpyrrole: A related compound with similar functional groups but different structural arrangement.
Uniqueness: The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
| 23999-79-3 | |
Molekularformel |
C10H16ClN5O2 |
Molekulargewicht |
273.72 g/mol |
IUPAC-Name |
N-(3-amino-3-iminopropyl)-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H15N5O2.ClH/c1-15-5-7(14-6-16)4-8(15)10(17)13-3-2-9(11)12;/h4-6H,2-3H2,1H3,(H3,11,12)(H,13,17)(H,14,16);1H |
InChI-Schlüssel |
VQGRFPOPKQUSTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






